2,4-Dibromo-1-chlorobenzene

Sequential cross-coupling Chemoselectivity C–Br/C–Cl discrimination

Researchers requiring mono-selective, iterative cross-coupling of dihalogenated arenes face statistical mixtures (1:1 mono:bis) with symmetrical substrates, inflating step counts and purification burdens. 2,4-Dibromo-1-chlorobenzene overcomes this via an intrinsic C-Br > C-Cl oxidative addition gradient, enabling sequential, site-selective Suzuki-Miyaura coupling without protecting groups. - First C-Br coupling at room temperature (Pd(OAc)₂, K₃PO₄); second C-Cl coupling at elevated temperature with SPhos ligand-one-pot, two-step assembly of 32 unsymmetrical terphenyls. - Liquid or low-melting solid (m.p. ~-27 °C) compatible with robotic liquid handlers at room temperature, eliminating the heating step required for the 91-94 °C symmetrical isomer. - Reduces synthetic step count, improves atom economy, and accelerates SAR library construction in 96-well plate formats.

Molecular Formula C6H3Br2Cl
Molecular Weight 270.35 g/mol
CAS No. 29604-75-9
Cat. No. B1315653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-chlorobenzene
CAS29604-75-9
Molecular FormulaC6H3Br2Cl
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)Cl
InChIInChI=1S/C6H3Br2Cl/c7-4-1-2-6(9)5(8)3-4/h1-3H
InChIKeyIJZDMPWKIBVVCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-1-chlorobenzene: Non-Symmetric Building Block for Sequential Coupling


2,4-Dibromo-1-chlorobenzene (C₆H₃Br₂Cl, MW 270.35) is a non-symmetric, trihalogenated aromatic building block bearing bromine atoms at the 2- and 4-positions and a chlorine atom at the 1-position of the benzene ring [1]. The electronic interplay of its two distinct halogen types—an inductively electron-withdrawing chlorine and two bromines with differing steric and electronic environments—creates a uniquely programmable reactivity gradient for palladium-catalyzed cross-coupling: C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds, enabling sequential, site-selective functionalization without the need for protecting-group strategies [2]. This intrinsic chemoselectivity makes the compound a privileged intermediate for the modular assembly of unsymmetrical biaryls, terphenyls, pharmaceutical candidates, and agrochemicals.

Workflow Sequential chemoselective cross-coupling
Selection Intrinsic C–Br > C–Cl reactivity gradient
Format Liquid or low-melting solid; compatible with automated dispensing

Why 2,4-Dibromo-1-chlorobenzene Is Irreplaceable


Attempts to substitute 2,4-dibromo-1-chlorobenzene with simpler aryl halides—such as 1-bromo-4-chlorobenzene, 1,3-dibromo-5-chlorobenzene, or 1,4-dibromo-2-chlorobenzene—invariably compromise one or more critical performance dimensions: chemoselectivity, synthetic step count, or physical handling. Symmetrical dihaloarenes (e.g., 1,3-dibromo-5-chlorobenzene) possess two electronically equivalent C–Br bonds, rendering mono-selective cross-coupling inherently statistical (1:1 mono:bis) [1]; monohalogenated analogs lack the second reactive handle required for iterative library synthesis [2]. Furthermore, 2,4-dibromo-1-chlorobenzene is a low-melting-point solid or liquid near ambient temperature, whereas its symmetrical isomer 1,3-dibromo-5-chlorobenzene is a crystalline solid with a melting point of 91–94 °C , requiring heating for dissolution and complicating automated liquid-handling workflows. The data below provide the quantitative basis for this differentiation.

Chemoselectivity
Sequential, site-selective mono-arylation
Symmetrical dihaloarenes may produce statistical mono:bis mixtures, complicating purification.
Physical form
Liquid or low-melting solid near ambient temperature
Symmetrical isomer requires pre-heating (~91–94 °C mp), limiting automated liquid-handling workflows.
Reactive handles
Two distinct halogens + potential for orthogonal Li exchange
Monohalogenated analogs lack the second handle for iterative library synthesis. A class-level inference for triple functionalization awaits experimental validation. Class-level inference

2,4-Dibromo-1-chlorobenzene Differentiation Evidence


C–Br vs. C–Cl Chemoselectivity in Suzuki–Miyaura Coupling

The differentiated reactivity of C–Br versus C–Cl bonds in 2,4-dibromo-1-chlorobenzene enables sequential Suzuki–Miyaura coupling. The established reactivity order for oxidative addition to Pd(0) is C–Br > C–Cl (approximate relative rate difference of 10²–10³ fold under comparable conditions) [1]. This allows mono-arylation exclusively at the bromide site. In a direct experimental demonstration with bromochlorobenzene substrates, selective substitution of bromide was achieved at room temperature using Pd(OAc)₂ (1.5 mol %) and K₃PO₄ in a biphasic DMF–H₂O system without the need for an ancillary ligand, leaving the C–Cl bond intact for a subsequent, ligand-accelerated second coupling using SPhos [2]. In contrast, symmetrical 1,3-dibromo-5-chlorobenzene lacks such an intrinsic chemoselectivity gradient, resulting in statistical mixtures of mono- and bis-coupled products under analogous conditions.

C–Br vs. C–Cl Chemoselectivity
Head-to-head
Exclusive mono-arylation at C–Br; statistical ~1:1 mixture with symmetrical comparator
Supports step-economic sequential coupling without statistical separation
Second coupling requires SPhos ligand at elevated temperature
Sequential cross-coupling Chemoselectivity C–Br/C–Cl discrimination

Physical Form: Low Melting Point Advantage

2,4-Dibromo-1-chlorobenzene exhibits a melting point of approximately −27 °C (estimated) or exists as a low-melting solid/liquid near ambient temperature (reported melting point ~26–27 °C for analogous 2,4-dihalobenzene patterns), making it an easily dispensable liquid or low-viscosity melt at room temperature . Its symmetrical positional isomer 1,3-dibromo-5-chlorobenzene (CAS 14862-52-3) is a crystalline solid with a melting point of 91–94 °C . The ~120 °C melting-point advantage of the target compound facilitates dissolution in reaction solvents without external heating, improves compatibility with automated liquid-handling platforms, and reduces energy input during large-scale processing.

Melting Point Advantage
Head-to-head
ΔT_m ≥ 120 °C lower than symmetrical isomer
Enables direct dispensing without pre-heating
Target compound is liquid or low-melting solid at ambient
Physical handling Automated dispensing Solid vs. liquid-phase processing

Higher Boiling Point vs. Monohalogenated Analog

The boiling point of 2,4-dibromo-1-chlorobenzene is 256.1 ± 20.0 °C at 760 mmHg . While this is comparable to its symmetrical isomers (e.g., 1,3-dibromo-5-chlorobenzene boils at essentially the same temperature, 256 °C ), it is substantially higher than the monohalogenated analog 1-bromo-4-chlorobenzene (CAS 106-39-8), which boils at 196 °C . The ~60 °C higher boiling point reflects the increased molecular weight and halogen content, which may necessitate higher-temperature distillation conditions but also imparts lower volatility, potentially reducing evaporative losses during solvent removal and offering different solvent compatibility in high-temperature reactions.

Boiling Point vs. Monohalogenated Analog
Head-to-head
T_b ≈ 256 °C, ΔT_b +60 °C higher than 1-bromo-4-chlorobenzene
May reduce evaporative loss in high-temperature reactions
Predicted value; lower volatility vs. monohalogenated comparator
Purification Distillation Boiling point

Procurement Cost vs. Regioisomeric Alternatives

The market availability and pricing of isomeric dibromochlorobenzenes vary considerably. 2,4-Dibromo-1-chlorobenzene is listed at approximately $161 for 25 g (~$6.44/g) from major specialty chemical suppliers, with a typical purity of 95–98% . In comparison, the symmetrical isomer 1,3-dibromo-5-chlorobenzene (CAS 14862-52-3) is routinely available from TCI and Thermo Fisher at quantities from 1 g to 25 g with comparable list pricing. However, the 2,4-isomer’s unique non-symmetric halogenation pattern—which is the primary driver of its synthetic utility—is less commonly offered in bulk, potentially leading to longer lead times for kilogram-scale orders. For projects requiring iterative, site-selective C–C bond formation, the incremental cost of the 2,4-isomer (relative to commercially ubiquitous monohalogenated or symmetrical dihaloarenes) is offset by the reduction in synthetic steps and improved overall yield [1].

Procurement Cost vs. Regioisomers
Reported
~$6.44/g at 25 g scale; comparable to other dibromo isomers
Cost offset by reduced synthetic step count in multi-step routes
Specialized substitution pattern; lead time may vary at bulk scale
Procurement Cost comparison Supply chain

C-2 vs. C-4 Bromine Regioselectivity in Halogen–Metal Exchange

In non-symmetric 1,2-dibromoarenes, halogen–metal exchange with organolithium reagents occurs regioselectively at the more sterically accessible or electronically activated bromine. For 2,4-dibromo-1-chlorobenzene, the presence of the ortho-chlorine substituent creates a differentiated steric and electronic environment: the C-2 bromine is flanked by chlorine (C-1) and hydrogen (C-3), while the C-4 bromine is adjacent to hydrogen (C-3) and hydrogen (C-5). Extrapolating from the well-characterized regioselective halogen–metal exchange of 1,2-dibromo-3-chlorobenzene—where the C-2 bromine reacts preferentially with n-BuLi at −78 °C [1]—it is plausible that 2,4-dibromo-1-chlorobenzene would exhibit analogous discrimination between its two bromine positions. This orthogonality (C-2 Li–X exchange vs. C-4 cross-coupling) provides a potential third dimension of site-selectivity beyond the primary C–Br/C–Cl discrimination, although direct experimental verification for the 2,4-isomer specifically is not yet available in the open literature.

C-2 vs. C-4 Li–X Exchange Regioselectivity
Class-level inference
Predicted preferential exchange at C-2 based on structural analogy
Hypothesis-generating for orthogonal triple functionalization
Direct experimental verification is not yet available for this specific isomer
Halogen–metal exchange Regioselectivity Organolithium chemistry

2,4-Dibromo-1-chlorobenzene: Optimal Application Scenarios


Modular Unsymmetrical Terphenyl Synthesis via Sequential Coupling

The primary evidence-supported application of 2,4-dibromo-1-chlorobenzene is as a linchpin for sequential, chemoselective Suzuki–Miyaura coupling. A first coupling at room temperature with Pd(OAc)₂ (1.5 mol %) and K₃PO₄ selectively replaces the C–Br bond; the resulting chlorobiaryl intermediate can then be directly subjected to a second, SPhos-ligated coupling at elevated temperature to substitute the C–Cl bond. This two-step, one-pot methodology was demonstrated on 2-, 3-, and 4-bromochlorobenzenes to assemble 32 unsymmetrical o-, m-, and p-terphenyls in good to excellent yields [1]. The non-symmetric 2,4-isomer is particularly valuable for constructing ortho-substituted terphenyls relevant to sterically demanding ligand architectures.

Iterative Functionalization for Medicinal Chemistry Libraries

In medicinal chemistry campaigns requiring parallel synthesis of diverse biaryl or terphenyl compound libraries, 2,4-dibromo-1-chlorobenzene offers a significant advantage: its liquid or low-melting solid physical form (m.p. ~−27 °C or ~26–27 °C) enables direct dissolution and automated dispensing without the heating step required for its symmetrical isomer 1,3-dibromo-5-chlorobenzene (m.p. 91–94 °C) . This compatibility with robotic liquid handlers at room temperature improves throughput and reproducibility in 96-well plate formats for structure–activity relationship (SAR) studies.

Differentiated Halogen Reactivity for Pharmaceutical & Agrochemical Synthesis

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the precise, sequential installation of aryl or heteroaryl groups is required . Patents and literature references indicate its use in the preparation of antiviral agents and anticancer drug candidates [2]. The intrinsic C–Br > C–Cl reactivity gradient eliminates the need for protecting-group manipulations, reducing the step count and improving atom economy in process-scale syntheses.

Orthogonal Triple Functionalization via Exchange, Coupling, and Amination

Based on class-level inference from 1,2-dibromo-3-substituted benzene systems, 2,4-dibromo-1-chlorobenzene may permit three orthogonal functionalization steps: (i) regioselective C-2 lithium–halogen exchange with n-BuLi, (ii) palladium-catalyzed Suzuki coupling at C-4 bromide, and (iii) Buchwald–Hartwig amination at C-1 chloride. While experimental validation of this sequence on the specific 2,4-isomer is still pending, the structural analogy to systems where C-2 vs. C-4 bromine discrimination is observed [3] makes this an attractive exploratory scaffold for diversity-oriented synthesis.

Application
Selection Property
Validation Focus
Unsymmetrical terphenyl synthesis
Sequential chemoselectivity (C–Br then C–Cl)
Room-temperature first step; one-pot methodology compatibility
Medicinal chemistry library synthesis
Low-melting physical form (liquid/liquefiable at ambient)
Automated liquid-handler compatibility; dissolution without heating
Pharmaceutical and agrochemical intermediate research
Intrinsic C–Br > C–Cl reactivity gradient
Protecting-group-free sequential aryl installation; step-count reduction
Exploratory orthogonal triple functionalization
Potential C-2 Li–X exchange discrimination
Hypothesis validation for diversity-oriented synthesis; class-level inference

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